1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea
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Overview
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea is a synthetic organic compound that features a complex structure combining a pyrazine ring, a piperidine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea typically involves multiple steps:
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Formation of the Pyrazine Ring:
- Starting with a suitable precursor, such as 3-cyanopyrazine, the pyrazine ring is synthesized through cyclization reactions involving nitriles and other reagents.
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Piperidine Ring Formation:
- The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazine ring.
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Urea Formation:
- The final step involves the reaction of the intermediate compound with ethyl isocyanate to form the urea moiety, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
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Reduction:
- Reduction reactions using agents such as lithium aluminum hydride can reduce the nitrile group to an amine.
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Substitution:
- Nucleophilic substitution reactions can occur at the pyrazine ring, allowing for the introduction of various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products:
- Oxidized derivatives, reduced amines, and substituted pyrazine derivatives.
Scientific Research Applications
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea has several applications in scientific research:
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Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
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Medicine:
- Explored as a candidate for drug development, particularly for its potential to interact with specific biological targets.
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Industry:
- Potential applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
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1-(3-Cyanopyrazin-2-yl)piperidine:
- Lacks the urea moiety, potentially altering its biological activity and reactivity.
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3-Cyanopyrazine:
- A simpler structure that serves as a precursor in the synthesis of more complex derivatives.
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N-Ethylurea:
- Contains the urea moiety but lacks the pyrazine and piperidine rings, resulting in different chemical properties.
Uniqueness: 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-ethylurea is unique due to its combination of a pyrazine ring, a piperidine ring, and a urea moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-2-16-14(21)19-10-11-3-7-20(8-4-11)13-12(9-15)17-5-6-18-13/h5-6,11H,2-4,7-8,10H2,1H3,(H2,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXPVIDNNLRBHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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